molecular formula C8H6BrI B12441448 C8H6BrI

C8H6BrI

Cat. No.: B12441448
M. Wt: 308.94 g/mol
InChI Key: JIVGFMUGTDJRNC-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-iodoethenyl)benzene is an organic compound with the molecular formula C8H6BrI It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position and a 2-iodoethenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-iodoethenyl)benzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives.

Industrial Production Methods: Industrial production of 1-bromo-3-(2-iodoethenyl)benzene typically involves large-scale bromination and iodination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-iodoethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-(2-iodoethenyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-(2-iodoethenyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can undergo substitution, coupling, and other reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-(2-iodoethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVGFMUGTDJRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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